molecular formula C9H8FN5 B073994 N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 1549-50-4

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B073994
CAS No.: 1549-50-4
M. Wt: 205.19 g/mol
InChI Key: CGCAZIWUCXRTKW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a high-purity chemical compound featuring a 1,3,5-triazine core symmetrically substituted with amino and (4-fluorophenyl)amino groups. This structure places it as a molecule of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. The 1,3,5-triazine scaffold is a privileged structure known for its ability to engage in key hydrogen-bonding interactions with enzyme active sites, while the 4-fluorophenyl moiety enhances bioavailability and influences electronic properties.

Properties

IUPAC Name

2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCAZIWUCXRTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351613
Record name N~2~-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549-50-4
Record name N~2~-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Chloride Substitution

The first substitution involves reacting cyanuric chloride with 4-fluoroaniline under controlled conditions:

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature : 0–5°C to minimize side reactions

  • Base : Potassium carbonate (K₂CO₃) or N-ethyl-N-isopropylpropan-2-amine

  • Molar Ratio : 1:1 (cyanuric chloride to 4-fluoroaniline)

This step selectively replaces one chlorine atom, yielding 2-chloro-4-(4-fluorophenylamino)-6-chloro-1,3,5-triazine.

StepTemperature (°C)SolventBaseYield (%)
10–5THFK₂CO₃78
265–70THFNH₄OH41

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

Polar aprotic solvents like THF enhance solubility and reaction kinetics. Elevated temperatures during the second substitution improve ammonia diffusion but risk decomposition. Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.

Stoichiometric Adjustments

A 1.2:1 molar ratio of 4-fluoroaniline to cyanuric chloride ensures complete substitution while minimizing dimerization. Excess base (1.5 equivalents) neutralizes HCl byproducts, shifting equilibrium toward product formation.

Table 2: Impact of Stoichiometry on Yield

4-Fluoroaniline:Cyanuric ChlorideBase EquivalentsYield (%)
1:11.065
1.2:11.578
1.5:12.072

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial processes employ continuous flow reactors to achieve:

  • Throughput : 5–10 kg/day

  • Residence Time : 20–30 minutes

  • Purity : >99% (by UPLC-MS)

Automated pH and temperature controls reduce batch-to-batch variability.

Waste Mitigation Strategies

  • Solvent Recovery : Distillation reclaims >90% of THF.

  • Acid Scrubbers : Capture HCl emissions for neutralization.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (300 MHz, CDCl₃): Aromatic protons appear as doublets (δ 7.2–8.4 ppm, J = 8.9 Hz), while triazine NH signals resonate at δ 7.2 ppm.

  • IR (KBr) : N-H stretches at 3329 cm⁻¹, C-F vibrations at 1572 cm⁻¹.

Table 3: Key Spectroscopic Signatures

TechniqueCharacteristic SignalAssignment
¹H NMRδ 7.45 (d, J = 8.9 Hz)4-Fluorophenyl protons
IR1501 cm⁻¹Triazine ring stretching
UPLC-MS[M+H]⁺ at m/z 205.19Molecular ion confirmation

Purity Assessment

  • Elemental Analysis : Calculated C 62.64%, H 4.89%, N 22.67% vs. observed C 62.69%, H 4.81%, N 22.62%.

  • X-ray Crystallography : Resolves dihedral angles (15–25°) between triazine and aryl rings, confirming steric effects.

Challenges and Mitigation

Common Side Reactions

  • Over-Substitution : Excess 4-fluoroaniline leads to trisubstituted byproducts. Mitigated by strict stoichiometric control.

  • Hydrolysis : Moisture converts chlorotriazines to hydroxyl derivatives. Add molecular sieves to reaction mixtures.

Scalability Limitations

Batch processes face heat dissipation issues above 10 kg scales. Adiabatic flow reactors overcome this via rapid cooling zones.

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore lipase-mediated amination under aqueous conditions, achieving 68% yield at 25°C.

Photochemical Activation

UV irradiation (254 nm) accelerates second substitution, reducing reaction time to 2 hours with 75% yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving organic solvents and mild temperatures.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide, with reaction conditions involving acidic or basic media.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride, with reaction conditions involving organic solvents and low temperatures.

Major Products Formed

    Substitution Reactions: Formation of N-alkyl or N-acyl derivatives.

    Oxidation Reactions: Formation of nitro derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules and can participate in various organic reactions. The compound's unique structure allows for nucleophilic substitution reactions where amino groups can be replaced by other nucleophiles.

Reagent in Organic Reactions
In addition to its role as a building block, this compound acts as a reagent in several organic reactions. Its reactivity is enhanced by the presence of the fluorinated phenyl group, which imparts distinct electronic properties that facilitate chemical transformations.

Biological Applications

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound demonstrate selective antiproliferative activity against certain cancer cell lines, particularly triple-negative breast cancer cells (MDA-MB231). The most potent compounds showed significant inhibition of cell growth with GI50 values as low as 1 nM . The mechanism of action involves inducing apoptosis in cancer cells, making it a promising candidate for further development in cancer therapies .

Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor. Its ability to bind to specific enzymes and receptors allows it to modulate biological pathways effectively. This property is particularly valuable for developing targeted therapies in various diseases .

Pharmaceutical Applications

Therapeutic Potential
Beyond its anticancer properties, this compound exhibits potential therapeutic applications against other conditions. It has been explored for antibacterial activity and may serve as a foundation for developing new antibacterial agents . Its pharmacological activities include anti-trypanosome and anti-retroviral effects .

Drug Development
The compound's unique structure makes it an attractive candidate for drug development. Its stability and reactivity are beneficial in formulating new drugs that target specific diseases while minimizing side effects associated with traditional therapies .

Industrial Applications

Material Science
In industrial settings, this compound is used in developing advanced materials such as polymers and coatings. Its chemical stability and reactivity enable the creation of materials with desirable properties for various applications .

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated its selective cytotoxicity against MDA-MB231 breast cancer cells. The study utilized a three-dimensional quantitative structure-activity relationship (3D-QSAR) model to predict the antiproliferative activity of these compounds. The findings indicated that specific substitutions on the triazine ring significantly affected the compounds' potency against cancer cells .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial potential of this compound derivatives showed promising results against various bacterial strains. The study highlighted the compound's ability to inhibit bacterial growth effectively while demonstrating low toxicity towards human cells .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, the compound can modulate signaling pathways by interacting with receptors and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

The following analysis compares N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine with analogous compounds, focusing on substituents, molecular properties, and applications.

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
This compound 4-fluorophenyl, amine ~205.19 Pharmaceutical intermediate, metabolic stability
N-(4-Bromophenyl)-6,6-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine 4-bromophenyl, dimethyl, dihydro-triazine 296.17 Potential agrochemical use, halogenated substituent effects
Irgarol 1051 N-tert-butyl, N-cyclopropyl, methylthio ~253.34 Marine antifouling agent, slow environmental degradation
Indaziflam Dihydroindenyl, fluoroethyl 511.3 (EPA data) Herbicide, long soil persistence
Prometryne Isopropyl, methylthio ~241.36 Herbicide, sulfur source for bacteria
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine 4-methoxyphenyl, amine ~216.23 Antitumor, antimicrobial activity

Key Observations:

Halogen Effects : The 4-fluorophenyl group in the target compound provides enhanced electron-withdrawing effects compared to bromine in its bromophenyl analog (), improving binding interactions in drug-receptor models. Fluorine’s smaller atomic radius also reduces steric hindrance .

Biocidal Activity : Unlike Irgarol 1051 and Indaziflam, which are optimized for environmental persistence (e.g., antifouling, herbicide use), the target compound lacks sulfur or bulky alkyl groups, reducing ecological toxicity .

Sulfur Utilization : Prometryne and Ametryne () feature methylthio groups that bacteria metabolize as sulfur sources, a pathway irrelevant to the fluorophenyl derivative .

Pharmaceutical Potential: Methoxyphenyl and dimethylphenyl analogs () exhibit antitumor activity but lack fluorine’s metabolic stability, highlighting the target compound’s advantages in drug design .

Biological Activity

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine class, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

This compound features a triazine ring substituted with a 4-fluorophenyl group and two amino groups. The synthesis typically involves reacting 4-fluoroaniline with cyanuric chloride in the presence of a base like sodium hydroxide or potassium carbonate. The reaction conditions are crucial for optimizing yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from the 1,3,5-triazine scaffold have demonstrated selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB231) with GI50 values as low as 1 nM . These compounds were found to induce apoptosis in cancer cells without significantly affecting non-cancerous cells (MCF-10A), indicating their selectivity .

Table 1: Antiproliferative Activity of Triazine Derivatives Against Cancer Cells

Compound IDCell LineGI50 Value (nM)Effect on Non-Cancerous Cells
Compound 1MDA-MB2311No effect
Compound 2SKBR-3>100No effect
Compound 3MCF-7>100No effect

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It can inhibit enzyme activity by binding to active or allosteric sites on enzymes or receptors. This interaction can modulate various signaling pathways within cells.

Additional Biological Activities

Apart from its anticancer properties, this compound has been investigated for its antimicrobial and enzyme inhibition capabilities. For example, derivatives have shown promising results as enzyme inhibitors in various biological pathways .

Antimicrobial Activity

Research indicates that triazine derivatives possess antimicrobial properties against a range of pathogens. Their mechanism may involve disrupting cellular processes in microorganisms.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of triazine derivatives to enhance their biological activity. A notable study utilized a 3D-QSAR model to predict the antiproliferative activity of new compounds based on their structural features. This model has been instrumental in guiding the design of more potent anticancer agents .

Case Study: Selective Anticancer Agents

In a study evaluating various triazine derivatives:

  • The most effective compounds were identified that selectively targeted MDA-MB231 cells.
  • Substituent positioning on the phenyl rings significantly influenced activity; para-substituted groups generally enhanced potency compared to ortho or meta substitutions .

Q & A

Q. What are the standard synthetic routes for N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized for yield?

The compound is synthesized via stepwise nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). A common method involves reacting cyanuric chloride with 4-fluoroaniline in the presence of a base (e.g., N-ethyl-N-isopropylpropan-2-amine) at controlled temperatures (25°C for 24 hours). Purification via gradient elution (heptane/ethyl acetate) yields the product with ~41% efficiency . Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during chlorotriazine substitution.
  • Stoichiometry : A 2:1 molar ratio of 4-fluoroaniline to cyanuric chloride ensures complete substitution at positions 2 and 3.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as demonstrated in analogous triazine derivatives .
ParameterTypical ValueImpact on Yield
Reaction Temp.25°CHigher temps risk decomposition
Base Equivalents1.2xExcess base improves substitution
SolventTHF/DCMPolar aprotic solvents enhance solubility

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns. For example, aromatic protons of the 4-fluorophenyl group appear as doublets (δ 7.2–8.4 ppm, 3JHF^3J_{H-F} coupling), while triazine NH2_2 signals resonate near δ 7.2 ppm .
  • UPLC-MS : Validates purity (>99%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 334 for the non-chlorinated analog) .
  • X-ray crystallography : Resolves dihedral angles between triazine and aryl rings, critical for understanding π-π stacking in solid-state interactions .

Advanced Research Questions

Q. What strategies address the poor aqueous solubility of this compound in biological assays?

Solubility challenges arise from the hydrophobic 4-fluorophenyl group and planar triazine core. Mitigation approaches include:

  • Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability .
  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) at the triazine NH2_2 positions to enhance hydrophilicity .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability, as shown for structurally similar antitrypanosomal triazines .

Q. How do structural modifications at the triazine core influence antiproliferative activity?

Structure-activity relationship (SAR) studies reveal:

  • Fluorine positioning : 4-Fluorophenyl groups enhance membrane permeability via hydrophobic interactions, but meta-substitution reduces steric hindrance compared to ortho-substitution .
  • Diamine substitution : Replacing NH2_2 with methyl groups (e.g., N,N-diethyl analogs) decreases potency due to reduced hydrogen-bonding capacity with target enzymes .
  • Heterocyclic fusion : Analogous compounds with fused pyridine rings show improved kinase inhibition (e.g., CDK2 IC50_{50} < 1 µM) .
ModificationActivity TrendRationale
4-Fluorophenyl↑ LogP, ↑ Cell UptakeEnhanced lipophilicity
NH2_2 → NMe2_2↓ PotencyLoss of H-bond donors
Triazine → Quinazoline↑ SelectivityImproved π-stacking with ATP pockets

Q. What experimental designs resolve contradictions in reported cytotoxicity data for triazine derivatives?

Discrepancies in IC50_{50} values often stem from:

  • Assay conditions : Serum proteins in cell media can sequester hydrophobic compounds, artificially inflating IC50_{50}. Use serum-free media for consistent results .
  • Metabolic interference : Fluorophenyl metabolites may inhibit cytochrome P450 enzymes, confounding data. Incorporate metabolic stabilizers (e.g., 1-aminobenzotriazole) in hepatocyte assays .
  • Resistance mechanisms : Upregulation of efflux pumps (e.g., P-gp) reduces intracellular accumulation. Co-administration with verapamil (a P-gp inhibitor) clarifies baseline toxicity .

Methodological Considerations

Q. How can researchers validate target engagement of this compound in kinase inhibition assays?

  • Cellular thermal shift assays (CETSA) : Monitor target protein denaturation upon compound binding to confirm thermal stabilization .
  • Kinobead profiling : Use competitive pulldown assays with broad-spectrum kinase inhibitors to identify off-target effects .
  • X-ray crystallography : Co-crystallization with CDK2 or EGFR kinases reveals binding modes and critical hydrogen bonds (e.g., triazine NH2_2 with Asp86 in CDK2) .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in triazine-based cytotoxicity studies?

  • Four-parameter logistic model : Fits sigmoidal curves to calculate IC50_{50}, Hill slope, and efficacy (R2^2 > 0.98 required) .
  • Bootstrap resampling : Estimates confidence intervals for IC50_{50} values, critical for comparing analogs with marginal potency differences .
  • Synergy analysis : Chou-Talalay method quantifies combination effects (e.g., with doxorubicin) using CompuSyn software .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
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N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.